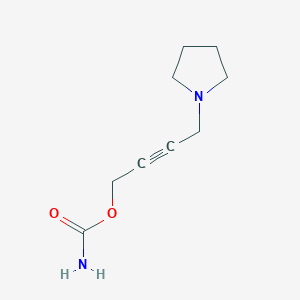
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate, also known as PBMC, is a synthetic compound that has been widely used in scientific research for its unique properties. PBMC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Mécanisme D'action
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate binds irreversibly to acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in increased cholinergic activity and can lead to enhanced cognitive function and improved muscle control. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been shown to have neuroprotective effects, possibly due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors.
Effets Biochimiques Et Physiologiques
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been shown to have a number of biochemical and physiological effects. In addition to its potent inhibition of acetylcholinesterase, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been shown to increase the release of acetylcholine and to enhance the activity of choline acetyltransferase, the enzyme responsible for synthesizing acetylcholine. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been shown to increase the activity of NMDA receptors and to decrease the activity of gamma-aminobutyric acid (GABA) receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is its potency as an acetylcholinesterase inhibitor. This allows for the study of cholinergic pathways at lower concentrations than would be possible with other inhibitors. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is also relatively stable and can be stored for long periods of time. However, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is not selective for acetylcholinesterase and can also inhibit other enzymes, such as butyrylcholinesterase. Additionally, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is not water-soluble and must be dissolved in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate. One area of interest is the development of more selective acetylcholinesterase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the study of the neuroprotective effects of 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate and its potential use in the treatment of neurological diseases. Additionally, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate could be used to investigate the role of acetylcholine in other physiological processes, such as cardiovascular function and immune system regulation.
Méthodes De Synthèse
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is synthesized through a multi-step process that involves the reaction of 4-pyrrolidinone with propargyl bromide, followed by the reaction of the resulting compound with carbonyldiimidazole and then ammonium carbonate. The final product is obtained through crystallization. This synthesis method has been optimized to produce high yields of pure 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate.
Applications De Recherche Scientifique
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been extensively used in scientific research, particularly in the field of neuroscience. Its potent inhibition of acetylcholinesterase has been utilized to study the role of acetylcholine in various physiological processes, such as memory and learning. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been used to study the effects of acetylcholine in neuromuscular junctions and to investigate the pathophysiology of diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
16160-66-0 |
|---|---|
Nom du produit |
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-pyrrolidin-1-ylbut-2-ynyl carbamate |
InChI |
InChI=1S/C9H14N2O2/c10-9(12)13-8-4-3-7-11-5-1-2-6-11/h1-2,5-8H2,(H2,10,12) |
Clé InChI |
LLNAEUTZECOHOM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCOC(=O)N |
SMILES canonique |
C1CCN(C1)CC#CCOC(=O)N |
Autres numéros CAS |
16160-66-0 |
Synonymes |
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



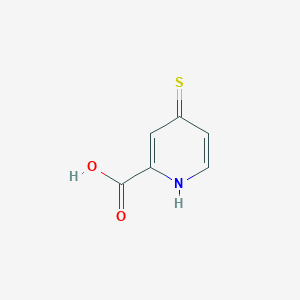
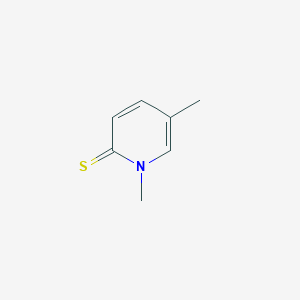
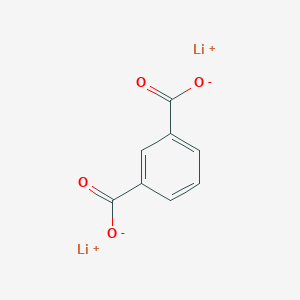
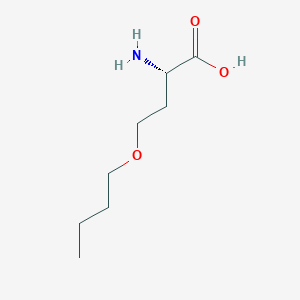

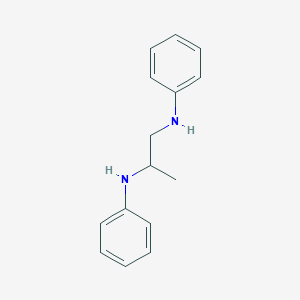
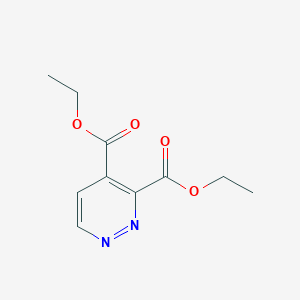



![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
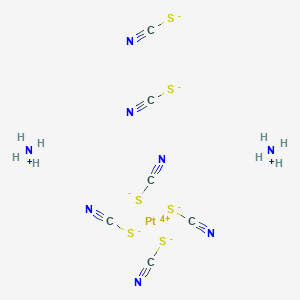
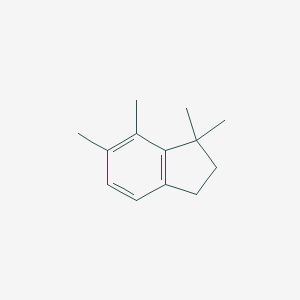
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)